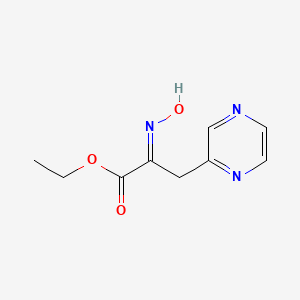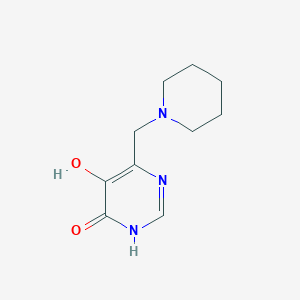
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide is a chemical compound with the molecular formula C11H6Cl3N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4,6-trichloropyrimidine with aniline (phenylamine) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidine derivatives, while oxidation can produce hydroxylated or oxidized forms of the compound.
科学研究应用
2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trichloro-N-phenylpyrimidine-5-carboxamide.
2,4-Dichloro-5-methylpyrimidine: A related compound with similar chemical properties but different biological activities.
2,4,6-Trichloro-5-methylpyrimidine: Another similar compound used in various chemical syntheses.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
87847-93-6 |
|---|---|
分子式 |
C11H6Cl3N3O |
分子量 |
302.5 g/mol |
IUPAC 名称 |
2,4,6-trichloro-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H6Cl3N3O/c12-8-7(9(13)17-11(14)16-8)10(18)15-6-4-2-1-3-5-6/h1-5H,(H,15,18) |
InChI 键 |
JGNBQPJSHDZPOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)



![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)






